

An In-depth Technical Guide to α -Hydroxyetizolam: Structure, Properties, and Analysis

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Compound of Interest

Compound Name: *alpha-Hydroxyetizolam*

Cat. No.: *B1254964*

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This document provides a comprehensive technical overview of α -Hydroxyetizolam, the primary active metabolite of the thienodiazepine compound, etizolam. It details the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to its identification and quantification.

Chemical Identity and Physicochemical Properties

α -Hydroxyetizolam is formed in the body via the hydroxylation of etizolam and possesses a longer elimination half-life of approximately 8.2 hours, contributing significantly to the overall pharmacological effect of the parent compound.^[1] Its chemical identity and key properties are summarized below. While experimental melting and boiling points are not readily available in published literature, its physical form as a solid is noted by suppliers.

Chemical Structure

The chemical structure of α -Hydroxyetizolam incorporates the core thienotriazolodiazepine skeleton, with a hydroxy group added to the ethyl side chain of the parent molecule, etizolam.

IUPAC Name: 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0^{2,6}]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol^[2]

SMILES: CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl[\[1\]](#)

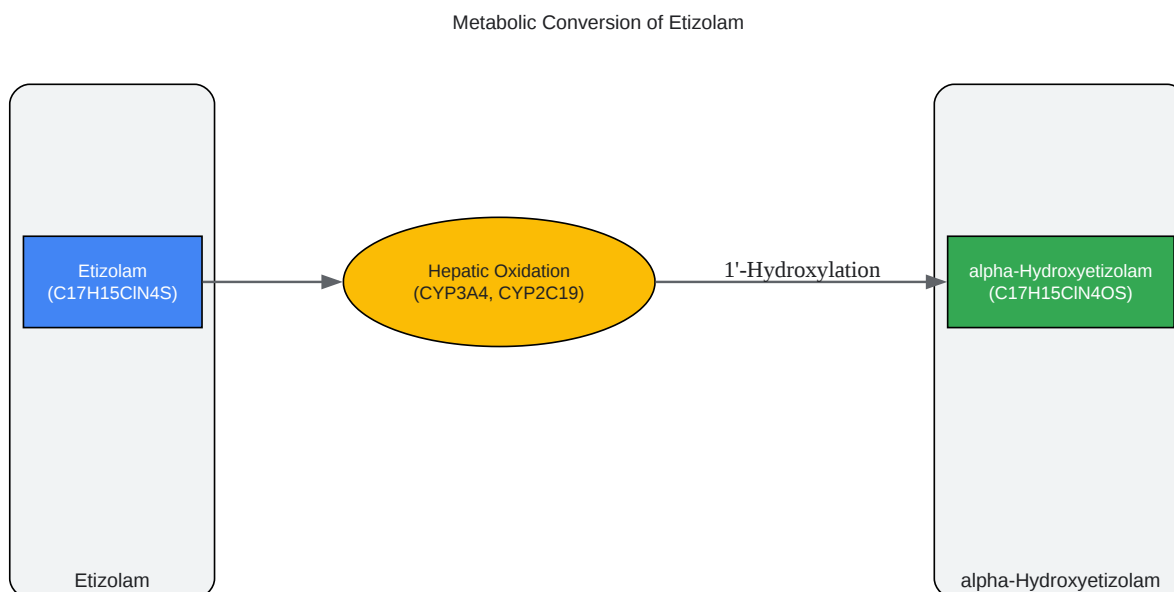
Physicochemical Data

The following table summarizes the key quantitative properties of α -Hydroxyetizolam.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₅ ClN ₄ OS	[2] [3]
Molecular Weight	358.8 g/mol	[2] [3]
CAS Number	64546-10-7	[2] [3] [4]
Physical Form	Solid	[3]
Solubility	DMF: 15 mg/ml DMSO: 15 mg/ml Ethanol: 15 mg/ml PBS (pH 7.2): 0.5 mg/ml	[3]
Predicted Boiling Point	595.3±60.0 °C	[4]
Predicted pKa	13.52±0.20	[4]
Predicted XLogP3	1.3	[2]

Metabolism and Pharmacological Action

α -Hydroxyetizolam is the principal human metabolite of etizolam, produced through hepatic oxidation.[\[2\]](#) This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[\[5\]](#) The resulting metabolite is pharmacologically active and exhibits a similar potency to etizolam.[\[5\]](#)

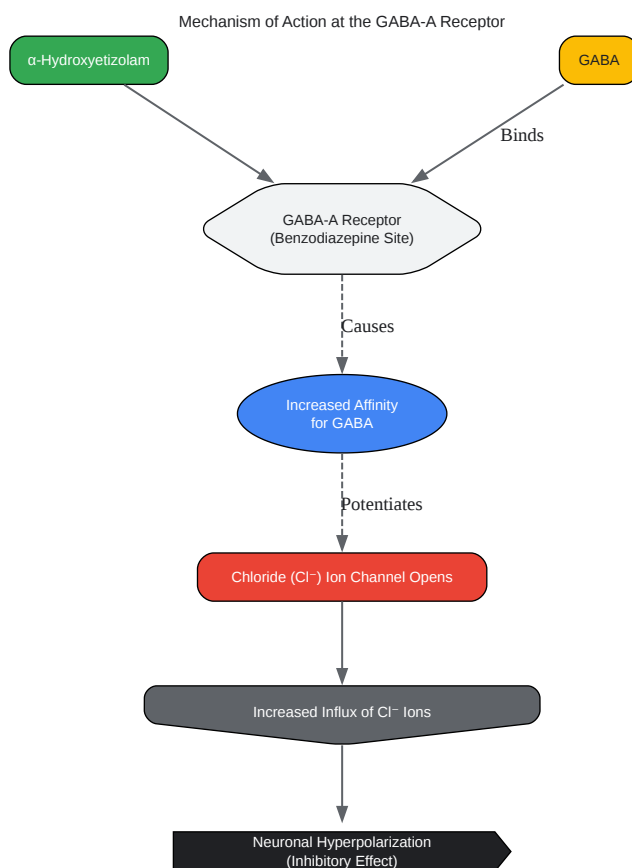


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Metabolic pathway from Etizolam to its primary active metabolite.

Signaling Pathway: GABA-A Receptor Modulation

Similar to its parent compound and other benzodiazepines, α -Hydroxyetizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor complex (the benzodiazepine site), which increases the affinity of the primary inhibitory neurotransmitter, GABA. This potentiation enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a general depressive effect on the central nervous system.



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Allosteric modulation of the GABA-A receptor by α -Hydroxyetizolam.

Experimental Protocols: Analysis in Biological Matrices

The detection and quantification of α -Hydroxyetizolam in biological samples such as urine or blood are critical in clinical and forensic toxicology. The standard methodology involves sample preparation followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Representative Analytical Workflow

The diagram below outlines a typical workflow for the analysis of α -Hydroxyetizolam from a urine sample. This process involves enzymatic treatment to deconjugate metabolites, solid-phase extraction (SPE) for sample cleanup and concentration, and finally, instrumental analysis.



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General experimental workflow for LC-MS/MS analysis.

Detailed Methodologies

The following protocol is a synthesized representation based on common practices for the analysis of benzodiazepine metabolites in urine.^{[6][7]}

I. Sample Pre-treatment & Hydrolysis

- To 200 μL of a urine sample, add 20 μL of an internal standard solution (e.g., deuterated α -Hydroxyetizolam).
- Add 200 μL of an appropriate buffer (e.g., 0.5 M ammonium acetate, pH 5.0).
- Add β -glucuronidase enzyme solution.
- Incubate the mixture (e.g., at 50 $^{\circ}\text{C}$ for 1 hour) to ensure cleavage of glucuronide conjugates.
- Stop the reaction by adding an acid (e.g., 200 μL of 4% H_3PO_4).

II. Solid-Phase Extraction (SPE)

- Load the pre-treated sample onto a mixed-mode cation exchange (MCX) SPE cartridge. Conditioning and equilibration steps may be eliminated with certain modern sorbents.
- Wash the cartridge to remove interferences, typically with an acidic solution (e.g., 0.02 N HCl) followed by a weak organic solvent wash (e.g., 20% Methanol).
- Dry the cartridge thoroughly under high vacuum.
- Elute the analyte using an appropriate solvent mixture, typically an organic solvent with a basic modifier (e.g., 2 x 25 μL of 60:40 Acetonitrile:Methanol with 5% ammonium hydroxide).

III. LC-MS/MS Conditions

- **Evaporation & Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 μL of 98:2 Water:Acetonitrile with 0.1% formic acid).
- **Chromatographic Separation:**
 - **LC System:** Ultra High-Performance Liquid Chromatography (UHPLC) system.
 - **Column:** A C18 reversed-phase column (e.g., YMC-Triart C18, 1.9 μm) is commonly used for separation.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would run from a low percentage of Mobile Phase B to a high percentage over several minutes to elute the analyte.
- Mass Spectrometric Detection:
 - MS System: Triple quadrupole mass spectrometer (QqQ).
 - Ionization: Electrospray Ionization, Positive mode (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For α -Hydroxyetizolam (precursor ion m/z 359.05), common product ions for monitoring could include m/z 286.20 and 287.20.

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